5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride
Overview
Description
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride is a chemical compound with the CAS Number: 1384429-77-9 . It has a molecular weight of 245.6 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F4NO.ClH/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12;/h1-3H,4,13H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Synthesis and Derivatization
- Catalyzed Direct Ortho-C-H Imidation : A study demonstrated the use of a related compound in the Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This method provides a high-efficiency route for the synthesis of quinazoline and fused isoindolinone scaffolds, highlighting the utility of fluoro-aniline derivatives in complex organic transformations (Wu et al., 2021).
Material Science and Ligand Design
- Metal Complexes for Antiproliferative Studies : Another application is found in the synthesis and characterization of Cu(II) and Pd(II) complexes with salicylaldimine ligands derived from fluoro-substituted anilines. These complexes were evaluated for their antiproliferative potential against specific cancer cell lines, showcasing the role of fluoro-anilines in developing therapeutic agents (Kasumov et al., 2016).
Organic Synthesis Enhancements
- N-Trifluoroethylation of Anilines : The study on iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as a fluorine source exemplifies the strategic incorporation of fluorine into bioactive molecules. This method enables the efficient synthesis of N-trifluoroethylated anilines, highlighting the importance of fluoro-anilines in medicinal chemistry (Ren et al., 2021).
Fluorescence Studies and Sensor Development
- Fluorescence Quenching Studies : The interaction of boronic acid derivatives with aniline in alcohols, leading to a negative deviation from the Stern–Volmer equation, illustrates the use of fluoro-aniline derivatives in studying fluorescence quenching mechanisms. This research can contribute to the development of new fluorescence-based sensors and probes (Geethanjali et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-fluoro-2-(2,2,2-trifluoroethoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12;/h1-3H,4,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYXHGWMPODWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1384429-77-9 | |
Record name | Benzenamine, 5-fluoro-2-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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